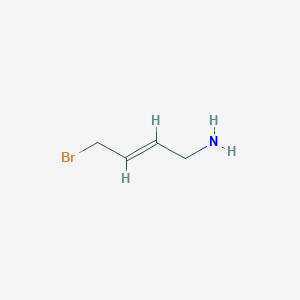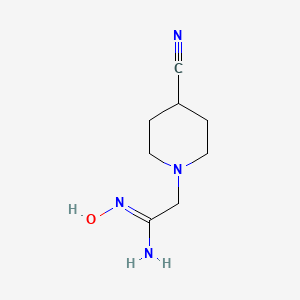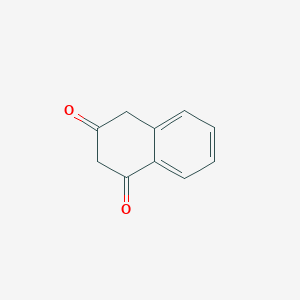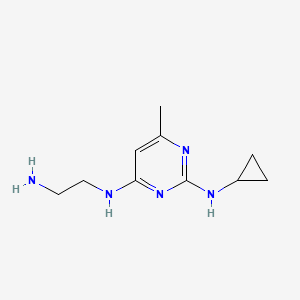
4-Bromobut-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobut-2-en-1-amine is an organic compound with the molecular formula C4H8BrN. It is a brominated amine with a double bond in its structure, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromobut-2-en-1-amine can be synthesized through several methods. One common approach involves the bromination of but-2-en-1-amine using N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as carbon tetrachloride or acetonitrile, under reflux conditions .
Another method involves the hydroamination of 4-bromo-1-butene with ammonia or primary amines. This reaction can be catalyzed by transition metals such as palladium or copper, and it often requires specific ligands to achieve high yields and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. Continuous-flow photochemical bromination, for example, allows for the rapid and selective bromination of conjugated allylic compounds, significantly reducing reaction times and improving product yields .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromobut-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Addition Reactions: The double bond in the compound can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The amine group can be oxidized to form imines or nitriles, while reduction can yield primary amines or other reduced products
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium or Copper Catalysts: Employed in hydroamination reactions.
Hydrogen Halides: Utilized in electrophilic addition reactions
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as alcohols, ethers, or thiols can be formed.
Addition Products: Halogenated alkanes or alkenes are common products of addition reactions.
Oxidation Products: Imines or nitriles are typical oxidation products
Aplicaciones Científicas De Investigación
4-Bromobut-2-en-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of 4-Bromobut-2-en-1-amine depends on the specific reaction or application. In electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophiles such as halogens or hydrogen halides. The bromine atom can also participate in substitution reactions, where it is replaced by other nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-butene: A similar compound with a bromine atom at the terminal position of the butene chain.
3-Buten-1-amine: An amine with a double bond in the butene chain but without the bromine atom.
3-Chloro-1-butene: A chlorinated analogue of 4-Bromobut-2-en-1-amine
Uniqueness
This compound is unique due to its combination of a bromine atom and an amine group in a conjugated system. This structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C4H8BrN |
|---|---|
Peso molecular |
150.02 g/mol |
Nombre IUPAC |
(E)-4-bromobut-2-en-1-amine |
InChI |
InChI=1S/C4H8BrN/c5-3-1-2-4-6/h1-2H,3-4,6H2/b2-1+ |
Clave InChI |
PQYSIUWVHGUQGT-OWOJBTEDSA-N |
SMILES isomérico |
C(/C=C/CBr)N |
SMILES canónico |
C(C=CCBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)


![2-(cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13347950.png)








![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)

